Oxeglitazar

Catalog No.
S538373
CAS No.
280585-34-4
M.F
C19H22O4
M. Wt
314.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxeglitazar

CAS Number

280585-34-4

Product Name

Oxeglitazar

IUPAC Name

(2E,4E)-5-(7-methoxy-3,3-dimethyl-2H-1-benzoxepin-5-yl)-3-methylpenta-2,4-dienoic acid

Molecular Formula

C19H22O4

Molecular Weight

314.4 g/mol

InChI

InChI=1S/C19H22O4/c1-13(9-18(20)21)5-6-14-11-19(2,3)12-23-17-8-7-15(22-4)10-16(14)17/h5-11H,12H2,1-4H3,(H,20,21)/b6-5+,13-9+

InChI Key

FVGXANXBVWECQE-BYWGDBCOSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

(2E,4E)-5-(7-methoxy-3,3-dimethyl-2,3-dihydro-1-benzoxepin-5-yl)-3-methylpenta-2,4-dienoic acid, oxeglitazar

Canonical SMILES

CC(=CC(=O)O)C=CC1=CC(COC2=C1C=C(C=C2)OC)(C)C

Isomeric SMILES

C/C(=C\C(=O)O)/C=C/C1=CC(COC2=C1C=C(C=C2)OC)(C)C

The exact mass of the compound Oxeglitazar is 314.1518 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzoxepins - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Oxeglitazar (also known by investigational codes EMD-336340 and LM-4156) is a highly potent, dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist originally investigated for the management of type 2 diabetes and dyslipidemia. From a procurement and formulation perspective, Oxeglitazar is classified as a Biopharmaceutics Classification System (BCS) Class II active pharmaceutical ingredient (API). It is characterized by high intestinal permeability but exhibits extremely poor aqueous solubility and a needle-like (acicular) crystalline habit. These baseline physicochemical properties dictate that raw, unformulated Oxeglitazar cannot be utilized directly in standard solid oral dosage forms without severe dissolution-rate limitations. Consequently, procurement decisions surrounding this compound must be tightly coupled with advanced particle engineering and solid dispersion strategies—such as hot-melt extrusion or supercritical antisolvent processing—to unlock its full in vivo bioavailability and therapeutic potential [1].

Generic substitution of raw, unprocessed Oxeglitazar crystals into standard physical mixtures routinely fails during downstream manufacturing due to its severe dissolution-rate-limited absorption profile. The raw API forms aggregated acicular particles that resist wetting and dissolution in gastrointestinal fluids, leading to sub-therapeutic plasma concentrations [1]. Attempting to substitute advanced solid dispersions of Oxeglitazar with generic physical mixtures of the API and standard excipients results in immediate recrystallization and a failure to maintain the supersaturated state required for intestinal absorption. Therefore, buyers and formulators cannot rely on simple blending techniques; they must procure Oxeglitazar with the explicit intent of processing it via phase-altering technologies, such as supercritical antisolvent (SAS) coevaporation or hot-melt extrusion (HME), to ensure the required polymorphic purity and dissolution kinetics[2].

Thermodynamic Solubility Enhancement via Amphiphilic Block Copolymers

To overcome the baseline insolubility of Oxeglitazar, formulation with polyoxyethylene-polyoxypropylene block copolymers (Poloxamer 407) yields vastly superior thermodynamic solubility compared to standard polyvinylpyrrolidone (PVP K17). In a pH 7.4 phosphate buffer, a 10% w/v Poloxamer 407 medium increased Oxeglitazar solubility by 8.7-fold, whereas the equivalent PVP K17 medium achieved only a 3.9-fold increase [1].

Evidence DimensionAqueous solubility increase (fold-change)
Target Compound Data8.7-fold increase (Oxeglitazar in 10% w/v Poloxamer 407)
Comparator Or Baseline3.9-fold increase (Oxeglitazar in 10% w/v PVP K17)
Quantified Difference>2.2x higher solubilization capacity with Poloxamer 407
ConditionspH 7.4 phosphate buffer at 37°C

Directs procurement and formulation teams toward amphiphilic block copolymers rather than standard PVP to maximize the thermodynamic solubility of this BCS Class II API.

Accelerated Dissolution Kinetics via SAS Particle Engineering

The raw crystalline habit of Oxeglitazar severely restricts its dissolution rate. However, processing the API via supercritical antisolvent (SAS) precipitation or coevaporation with PVP K17 transforms the particle morphology. The SAS-prepared Oxeglitazar/PVP K17 solid dispersion achieves an 85.6% dissolution at 5 minutes, representing a nearly 3-fold higher dissolution rate compared to the unprocessed raw drug [1].

Evidence DimensionIn vitro dissolution rate at 5 minutes
Target Compound Data85.6% dissolved (Oxeglitazar/PVP K17 coevaporate)
Comparator Or Baseline~28% dissolved (Raw Oxeglitazar baseline)
Quantified Difference~3-fold higher dissolution rate
ConditionsIn vitro dissolution assay, 5 min mark

Proves that advanced particle engineering successfully mitigates the dissolution-rate limitations of the raw API, ensuring rapid gastrointestinal release.

Sustained Supersaturation via Hot-Melt Extrusion (HME)

Maintaining supersaturation is critical for the in vivo absorption of Oxeglitazar. Pelletized extrudates produced via hot-melt extrusion (HME) using a ternary blend of Copovidone (COP) and Hypromellose (HPMC) demonstrate a super-additive stabilization effect. This formulation achieved 66% dissolution (190.8 µg/mL) at 45 minutes, representing a 5.0-fold supersaturation level over the baseline equilibrium solubility, significantly outperforming single-polymer COP extrudates [1].

Evidence DimensionMaximum supersaturation concentration (Cmax)
Target Compound Data5.0-fold supersaturation (190.8 µg/mL) with COP:HPMC blend
Comparator Or Baseline3.4-fold supersaturation (127.9 µg/mL) with single COP carrier
Quantified Difference1.47x higher peak supersaturation with ternary blend
ConditionsHME pelletized extrudates, in vitro dissolution at 45 minutes

Validates the compatibility of Oxeglitazar with HME processing, allowing manufacturers to design stable solid oral dosage forms that resist rapid recrystallization.

Epidermal Barrier Enhancement via Topical Formulation

Beyond oral antidiabetic applications, Oxeglitazar demonstrates measurable efficacy as a topical barrier-repair agent. In a double-blind, placebo-controlled in vivo human study, topical application of a 0.1% Oxeglitazar cream induced an increase in long-chain triacylglycerols (C50–C56) and ceramides (C42–C50) in the superficial stratum corneum, leading to a significant increase in the orthorhombic organization of lipids compared to the placebo baseline [1].

Evidence DimensionStratum corneum lipid organization
Target Compound DataIncreased orthorhombic lipid packing and trans conformers
Comparator Or BaselinePlacebo cream (untreated baseline)
Quantified DifferenceSignificant enhancement of hydrogen bonding and water-holding capacity
Conditions0.1% Oxeglitazar topical cream, in vivo human confocal Raman microspectroscopy

Expands the commercial utility of Oxeglitazar into high-value dermatological and cosmetic formulations targeting skin barrier repair and hydration.

Development of Solid Amorphous Dispersions via Hot-Melt Extrusion

Based on its proven compatibility with Copovidone and HPMC blends, Oxeglitazar is an ideal candidate for hot-melt extrusion (HME) workflows. Procurement teams sourcing APIs for continuous manufacturing lines will find that Oxeglitazar can achieve stable, 5-fold supersaturation states when properly extruded, overcoming its inherent BCS Class II limitations and ensuring high downstream bioavailability [1].

Supercritical Fluid Particle Engineering Benchmarking

For specialized formulation laboratories utilizing supercritical antisolvent (SAS) technologies, Oxeglitazar serves as an excellent model compound. Its dissolution rate can be accelerated nearly 3-fold when co-precipitated with PVP K17 or Poloxamer 407, making it highly suitable for advanced particle engineering research aimed at transforming acicular crystal habits into processable solid dispersions[2].

Topical Dermatological and Cosmetic Formulations

Given its established ability to enhance ceramide production and orthorhombic lipid organization in the human stratum corneum, Oxeglitazar is highly relevant for procurement in the dermocosmetic sector. A 0.1% formulation provides a non-steroidal, receptor-mediated pathway for barrier repair, water-holding capacity enhancement, and skin hydration [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

314.15180918 Da

Monoisotopic Mass

314.15180918 Da

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

LKX634SL5X

Pharmacology

Oxeglitazar is a water soluble, orally available, dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist with hypoglycemic activity.

Wikipedia

Oxeglitazar

Dates

Last modified: 02-18-2024
1: Kalivoda A, Fischbach M, Kleinebudde P. Application of mixtures of polymeric carriers for dissolution enhancement of oxeglitazar using hot-melt extrusion. Int J Pharm. 2012 Dec 15;439(1-2):145-56. doi: 10.1016/j.ijpharm.2012.10.013. PubMed PMID: 23073606.
2: Badens E, Majerik V, Horváth G, Szokonya L, Bosc N, Teillaud E, Charbit G. Comparison of solid dispersions produced by supercritical antisolvent and spray-freezing technologies. Int J Pharm. 2009 Jul 30;377(1-2):25-34. doi: 10.1016/j.ijpharm.2009.04.047. PubMed PMID: 19442711.
3: Majerik V, Horváth G, Szokonya L, Charbit G, Badens E, Bosc N, Teillaud E. Supercritical antisolvent versus coevaporation: preparation and characterization of solid dispersions. Drug Dev Ind Pharm. 2007 Sep;33(9):975-83. PubMed PMID: 17891584.

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